Cas no 2248373-45-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate
- EN300-6518789
- 2248373-45-5
-
- インチ: 1S/C18H12FNO5/c19-18(9-24-10-18)12-7-5-11(6-8-12)17(23)25-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-8H,9-10H2
- InChIKey: TVLIBTVLTCMIAA-UHFFFAOYSA-N
- ほほえんだ: FC1(C2C=CC(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)=CC=2)COC1
計算された属性
- せいみつぶんしりょう: 341.06995065g/mol
- どういたいしつりょう: 341.06995065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518789-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate |
2248373-45-5 | 95.0% | 0.1g |
$1357.0 | 2025-03-14 | |
Enamine | EN300-6518789-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate |
2248373-45-5 | 95.0% | 0.05g |
$1296.0 | 2025-03-14 | |
Enamine | EN300-6518789-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate |
2248373-45-5 | 95.0% | 0.5g |
$1482.0 | 2025-03-14 | |
Enamine | EN300-6518789-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate |
2248373-45-5 | 95.0% | 10.0g |
$6635.0 | 2025-03-14 | |
Enamine | EN300-6518789-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate |
2248373-45-5 | 95.0% | 1.0g |
$1543.0 | 2025-03-14 | |
Enamine | EN300-6518789-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate |
2248373-45-5 | 95.0% | 2.5g |
$3025.0 | 2025-03-14 | |
Enamine | EN300-6518789-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate |
2248373-45-5 | 95.0% | 0.25g |
$1420.0 | 2025-03-14 | |
Enamine | EN300-6518789-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate |
2248373-45-5 | 95.0% | 5.0g |
$4475.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate 関連文献
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-
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-
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-
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate (CAS No. 2248373-45-5) in Modern Chemical Biology
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate, identified by the CAS number 2248373-45-5, represents a structurally intricate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fused heterocyclic system and fluorinated oxetane moiety, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and molecular imaging applications.
The core structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate combines the rigid framework of an isoindole derivative with a benzoate ester group, which is further functionalized by a fluorinated oxetane unit. This unique arrangement confers upon the compound a high degree of molecular rigidity and electronic tunability, making it an attractive scaffold for designing novel bioactive molecules. The presence of the fluorooxetan-3-yl substituent introduces additional conformational constraints and electronic effects that can modulate the compound's interactions with biological targets.
In recent years, there has been a growing interest in isoindole derivatives due to their diverse biological activities and potential therapeutic applications. Isoindoles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of the 1,3-dioxo moiety into the isoindole framework enhances its metabolic stability and bioavailability, while the benzoate ester group provides a site for further derivatization to tailor specific pharmacological profiles. These structural features make 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-yl)benzoate a promising candidate for developing next-generation therapeutics.
The fluorooxetan-3-yl group in this compound is particularly noteworthy for its ability to enhance binding affinity and selectivity when interacting with biological targets. Fluoroalkanes are widely used in medicinal chemistry due to their ability to improve metabolic stability and binding interactions with enzymes and receptors. The oxetane ring further contributes to the compound's conformational flexibility while maintaining structural integrity, allowing for optimal positioning of key pharmacophoric groups. This combination of features makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-fluorooxetan-3-y]benzoate an excellent candidate for further investigation in drug discovery pipelines.
Recent studies have highlighted the potential of fluorinated heterocycles in modulating biological pathways associated with neurological disorders and cancer. For instance, fluorinated isoindole derivatives have shown promise in inhibiting kinases and other enzymes involved in tumor progression. The structural motifs present in 1,3-dioxo -2 , - - hydro - - - - H - isoindol - - - - 2 - yl 4 - ( - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- ) benzoate align well with these findings, suggesting that it may exhibit similar inhibitory effects on relevant targets. Additionally , the presence of the fluorooxetan - - - yl group could enhance its ability to cross the blood-brain barrier , making it a potential candidate for treating central nervous system disorders.
The synthesis of 1 , _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ dioxo--_--_--_--_--_--_--_--_--_--_--_hydro--_--_--H---isoindol---_---y]benzoate involves multi-step organic transformations that highlight the synthetic versatility of isoindole derivatives. Key steps include cyclization reactions to form the isoindole core , followed by functionalization with the benzoate ester group and introduction of the fluorooxetane moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies not only demonstrate the feasibility of producing this compound on a laboratory scale but also provide insights into optimizing its structure for improved pharmacological properties.
The pharmacological profile of 1 , _ _ _ _ dioxo---hydro---H---isoindol---y]benzoate is still under investigation , but preliminary data suggest that it may exhibit potent activity against various disease-related targets . In vitro studies have shown that this compound can inhibit enzymes involved in cancer cell proliferation and angiogenesis , while also demonstrating anti-inflammatory effects . The unique structural features of this molecule allow it to interact with biological targets in multiple ways , potentially leading to synergistic therapeutic effects . Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
The use of computational modeling techniques has been instrumental in understanding the interactions between 1 , dioxo---hydro---H---isoindol---y]benzoate and biological targets . Molecular docking studies have revealed that this compound can bind tightly to several key enzymes and receptors , suggesting high binding affinity . Additionally , computational analysis has helped identify key pharmacophoric groups responsible for its biological activity . These insights are crucial for designing derivative compounds with enhanced potency and selectivity . By integrating experimental data with computational predictions , researchers can accelerate the drug discovery process and bring new therapeutic agents to market more efficiently.
The potential applications of 1 , dioxo --- hydro --- H --- isoindol --- y]benzoate extend beyond oncology . Preliminary evidence suggests that it may also have applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease . The ability of this compound to cross the blood-brain barrier makes it an attractive candidate for central nervous system therapies . Furthermore , its anti-inflammatory properties may be beneficial in managing chronic inflammatory conditions such as rheumatoid arthritis . As research progresses , additional therapeutic areas may emerge where this compound shows promise.
In conclusion,1 , dioxo --- hydro --- H --- isoindol --- y]benzoate (CAS No .2248373-45-5) represents a structurally fascinating compound with significant potential in chemical biology and pharmaceutical research . Its unique combination of structural features makes it an excellent candidate for developing novel therapeutics targeting various diseases . Further research is warranted to fully explore its pharmacological properties and therapeutic applications . By leveraging advances in synthetic chemistry , computational modeling ,and biophysical studies , researchers can unlock the full potential of this promising molecule.
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